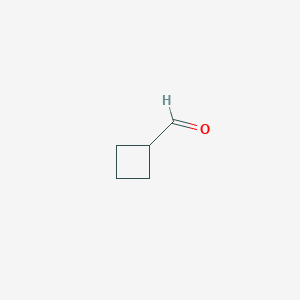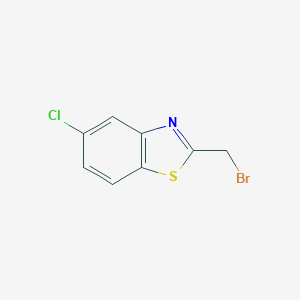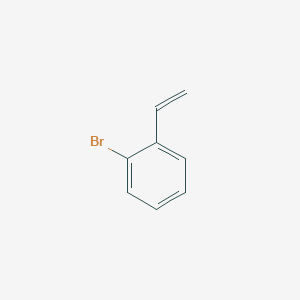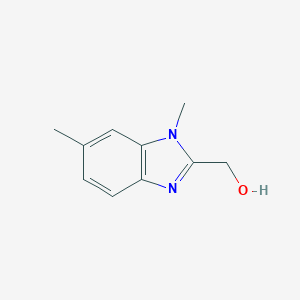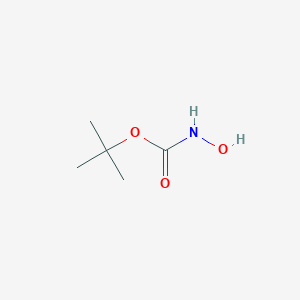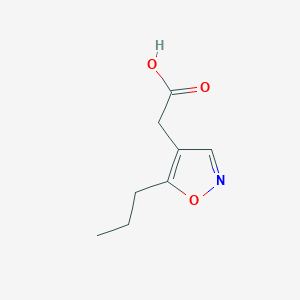
2-(5-Propylisoxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Propylisoxazol-4-yl)acetic acid, also known as PIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PIA is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2-(5-Propylisoxazol-4-yl)acetic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(5-Propylisoxazol-4-yl)acetic acid has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce pain in animal models of inflammatory pain and neuropathic pain.
In neuroscience, 2-(5-Propylisoxazol-4-yl)acetic acid has been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to enhance cognitive function in animal models of Alzheimer's disease.
In pharmacology, 2-(5-Propylisoxazol-4-yl)acetic acid has been investigated for its potential as a drug candidate for various diseases. It has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to be well-tolerated in animal studies.
Mecanismo De Acción
The exact mechanism of action of 2-(5-Propylisoxazol-4-yl)acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-(5-Propylisoxazol-4-yl)acetic acid has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for the production of pro-inflammatory prostaglandins. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor that is involved in the regulation of inflammation and glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
2-(5-Propylisoxazol-4-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Propylisoxazol-4-yl)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to be well-tolerated in animal studies. However, there are some limitations to the use of 2-(5-Propylisoxazol-4-yl)acetic acid in lab experiments. It is a non-selective COX inhibitor, which means that it can also inhibit COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions such as gastric mucosal integrity and platelet aggregation.
Direcciones Futuras
There are several future directions for the study of 2-(5-Propylisoxazol-4-yl)acetic acid. In medicinal chemistry, 2-(5-Propylisoxazol-4-yl)acetic acid analogs with improved selectivity for COX-2 could be developed to reduce the risk of adverse effects associated with the inhibition of COX-1. In neuroscience, 2-(5-Propylisoxazol-4-yl)acetic acid could be further studied for its potential neuroprotective effects in various models of neurodegenerative diseases. In pharmacology, 2-(5-Propylisoxazol-4-yl)acetic acid could be investigated for its potential as a drug candidate for various diseases such as rheumatoid arthritis, Alzheimer's disease, and stroke. Overall, the study of 2-(5-Propylisoxazol-4-yl)acetic acid has the potential to lead to the development of new drugs with improved efficacy and reduced side effects.
Métodos De Síntesis
2-(5-Propylisoxazol-4-yl)acetic acid can be synthesized using various methods, including the reaction of 5-propylisoxazole-4-carboxylic acid with acetic anhydride or acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization using solvents such as ethanol or water.
Propiedades
Número CAS |
155602-48-5 |
|---|---|
Nombre del producto |
2-(5-Propylisoxazol-4-yl)acetic acid |
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-(5-propyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-7-6(4-8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11) |
Clave InChI |
HYQBSPGWFHBEDV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NO1)CC(=O)O |
SMILES canónico |
CCCC1=C(C=NO1)CC(=O)O |
Sinónimos |
4-Isoxazoleaceticacid,5-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



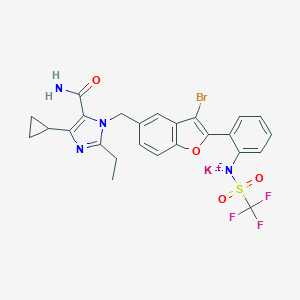
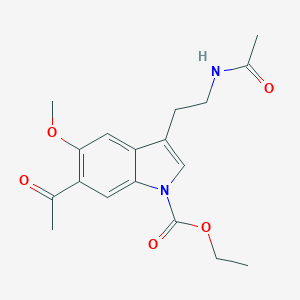
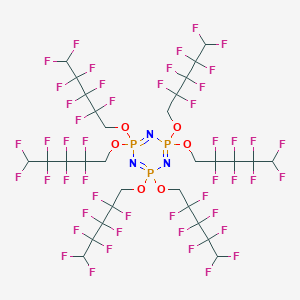
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
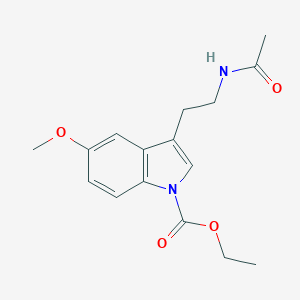
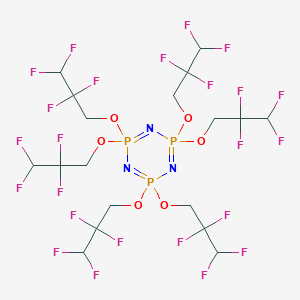
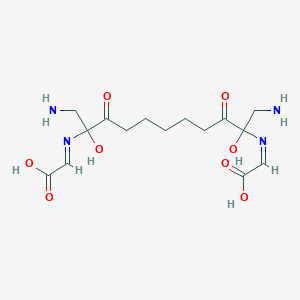
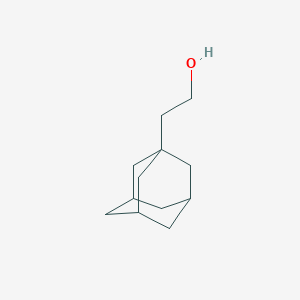
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
